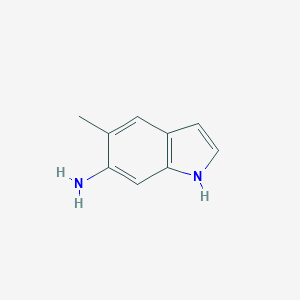

5-甲基-1H-吲哚-6-胺

描述

5-methyl-1H-indol-6-amine, also known as 5-MeO-DMT, is a naturally occurring psychedelic substance of the tryptamine class. It is found in a variety of plant species, and has been used for centuries in shamanic rituals and spiritual practices. 5-MeO-DMT has recently gained in popularity as a recreational drug, and is now being studied for its potential therapeutic and medical applications.

科学研究应用

合成和结构分析

对5-甲基-1H-吲哚-6-胺衍生物的合成和结构评价研究具有重要意义。Lovel Kukuljan等人(2016年)报道了从5-甲基-1H-吲哚-6-胺衍生物合成和晶体结构分析的化合物,展示了它在通过Diels-Alder环加成和Mannich反应生成结构多样分子方面的实用性。这项工作展示了该化合物在有机合成中的多功能性以及创造具有特定性能的新材料的潜力Lovel Kukuljan, K. Kranjc, F. Perdih, 2016。

抗菌和抗氧化活性

已经探索了5-甲基-1H-吲哚-6-胺衍生物的抗菌和抗氧化潜力。A. R. Saundane等人(2013年)合成了一系列衍生物并测试了它们的生物活性,发现一些化合物表现出显著的抗菌和抗真菌活性,同时具有自由基清除能力。这表明了该化合物在新型抗菌和抗氧化剂开发中的相关性A. R. Saundane, Vaijinath A. Verma, V. Katkar, 2013。

抗癌研究

对新型11-氨基烷基氨基取代的5H-和6H-吲哚[2,3-b]喹啉,包括5-甲基-1H-吲哚-6-胺衍生物的合成,显示出对各种癌细胞系的体外抗增殖活性。Li Wang等人(2012年)的研究突显了这些衍生物在癌症治疗中的潜力,强调结构修饰对增强细胞毒性的重要性Li Wang, M. Świtalska, Zhen-Wu Mei, et al., 2012。

神经药理学应用

对N-甲基-N-((1-甲基-5-(3-(1-(2-甲基苯基)哌啶-4-基)丙氧基)-1H-吲哚-2-基)甲基)丙-2-炔-1-胺,源自5-甲基-1H-吲哚-6-胺,已被确定为胆碱酯酶和单胺氧化酶的双重抑制剂。Oscar M. Bautista-Aguilera等人(2014年)的研究探讨了其作为治疗剂对阿尔茨海默病等神经退行性疾病的潜力,展示了该化合物在神经药理学中的重要性Oscar M. Bautista-Aguilera, Abdelouahid Samadi, M. Chioua, et al., 2014。

抗菌剂的开发

对该化合物衍生物的进一步研究已导致Schiff碱吲哚基-1,3,4-噁二唑,噻唑烷酮和氮杂环丙酮的合成,作为有效的抗菌,抗氧化,抗结核和抗癌剂。Vaijinath A. Verma等人(2019年)的研究强调了这些衍生物展示的广泛生物活性范围,表明它们在新疗法剂的开发中的潜力Vaijinath A. Verma, A. R. Saundane, Rajkumar S. Meti, 2019。

作用机制

While the specific mechanism of action for 5-methyl-1H-indol-6-amine is not mentioned in the search results, indole-containing small molecules are known to have diverse pharmacological activities . They modulate primarily GABA and glutamate levels, facilitating the secondary release of other neurotransmitters including dopamine, noradrenaline, and acetylcholine .

安全和危害

未来方向

Indole derivatives, including 5-methyl-1H-indol-6-amine, have immense potential for exploration for newer therapeutic possibilities . They have been extensively explored as potential anti-tubercular agents or drugs . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development .

生化分析

Biochemical Properties

5-Methyl-1H-indol-6-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 5-methyl-1H-indol-6-amine, have been shown to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These interactions are often mediated through binding to specific receptors or enzymes, leading to modulation of their activity. The exact nature of these interactions can vary, but they often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Cellular Effects

5-Methyl-1H-indol-6-amine has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been shown to affect the expression of genes involved in cell proliferation, apoptosis, and immune responses . Additionally, 5-methyl-1H-indol-6-amine can impact cellular metabolism by altering the activity of key metabolic enzymes and pathways .

Molecular Mechanism

The molecular mechanism of action of 5-methyl-1H-indol-6-amine involves several key processes. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, indole derivatives can bind to specific receptors or enzymes, leading to inhibition or activation of their activity . This can result in downstream effects on cellular signaling pathways and gene expression, ultimately influencing cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-methyl-1H-indol-6-amine can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives can be relatively stable under certain conditions, but they may degrade over time, leading to changes in their biological activity . Long-term exposure to 5-methyl-1H-indol-6-amine can also result in alterations in cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 5-methyl-1H-indol-6-amine can vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as anti-inflammatory or anticancer activity . At higher doses, it may cause toxic or adverse effects, including cellular damage or apoptosis . Threshold effects have been observed, where the biological activity of 5-methyl-1H-indol-6-amine changes significantly at certain dosage levels .

Metabolic Pathways

5-Methyl-1H-indol-6-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . For example, indole derivatives have been shown to affect the metabolism of tryptophan, an essential amino acid, by interacting with enzymes involved in its degradation .

Transport and Distribution

The transport and distribution of 5-methyl-1H-indol-6-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence its localization and accumulation within different cellular compartments . For instance, indole derivatives can be transported across cell membranes by specific transporters, affecting their intracellular concentration and distribution .

Subcellular Localization

The subcellular localization of 5-methyl-1H-indol-6-amine can impact its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, indole derivatives have been shown to localize to the nucleus, mitochondria, or other organelles, where they can exert their biological effects .

属性

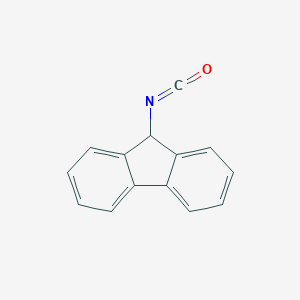

IUPAC Name |

5-methyl-1H-indol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-6-4-7-2-3-11-9(7)5-8(6)10/h2-5,11H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDRZZTWNPXZLNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1N)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701312514 | |

| Record name | 5-Methyl-1H-indol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701312514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139121-41-8 | |

| Record name | 5-Methyl-1H-indol-6-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139121-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-1H-indol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701312514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2S,3S)-3-azido-5-methoxyoxolan-2-yl]methoxy-tert-butyl-diphenylsilane](/img/structure/B164359.png)